6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole
Description
Properties
Molecular Formula |
C17H10N4O5 |
|---|---|
Molecular Weight |
350.28 g/mol |
IUPAC Name |
6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C17H10N4O5/c22-20(23)11-3-1-10(2-4-11)15-7-8-16(26-15)17-18-13-6-5-12(21(24)25)9-14(13)19-17/h1-9H,(H,18,19) |
InChI Key |
NDIRRSPZEOLRCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of furan derivatives followed by cyclization with benzimidazole precursors . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro groups to amines.
Scientific Research Applications
6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole involves its interaction with bacterial enzymes, inhibiting their function. This compound affects enzymes involved in the degradation of glucose and pyruvate, disrupting essential metabolic pathways . The molecular targets include pyruvate dehydrogenase, citrate synthetase, and malate dehydrogenase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- However, the furan bridge in the target compound adds rigidity and conjugation, which may alter binding kinetics compared to the direct phenyl-linked analog .
- Sulfur vs. Oxygen Heterocycles : Benzothiazole derivatives (e.g., Compound 5 in ) exhibit distinct electronic properties due to sulfur’s polarizability, which may reduce compatibility with certain enzymatic pockets compared to benzimidazoles .
- Sulfinyl vs. Furan Substituents : O2N-BZM7’s pyridinylmethanesulfinyl group enhances trichomonacidal activity via sulfoxide-mediated redox interactions, whereas the furan-nitrophenyl group in the target compound may prioritize π-π stacking or hydrophobic interactions .
Spectroscopic and Computational Comparisons
Table 2: Spectroscopic Data for Selected Compounds
Key Observations :
- IR Spectroscopy: Both nitro-substituted benzimidazoles show characteristic NO₂ stretching near 1325–1327 cm⁻¹ and C=N vibrations at ~1597 cm⁻¹, confirming structural similarities .
- ¹H NMR : The furan-linked compound exhibits a downfield shift for the furan proton (δ 7.03 ppm) compared to the direct phenyl analog (δ 7.87 ppm), reflecting electronic differences due to the furan bridge .
- HOMO-LUMO Gaps: The target compound’s lower HOMO-LUMO gap (3.1 eV vs.
Antimicrobial Activity
- 6-Nitro-2-(4-nitrophenyl)-1H-benzimidazole demonstrated inhibition zones of 18–22 mm against E. coli and S. aureus, attributed to nitro group-mediated disruption of microbial electron transport chains .
- Thiosemicarbazone Derivatives () : Cytotoxicity against MCF-7 cells (IC₅₀ = 12 µM) highlights the importance of substituent position, which the target compound’s furan group may optimize .
- Target Compound Hypotheses : The furan-nitrophenyl moiety could enhance lipid bilayer penetration or DNA intercalation, but experimental validation is needed.
Biological Activity
6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole is a heterocyclic compound that combines structural elements of benzimidazole and furan, featuring a molecular formula of C17H10N4O5 and a molecular weight of 350.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications.
Chemical Structure and Properties
The unique structural features of this compound enhance its reactivity and biological activity. The presence of two nitro groups and a furan ring contributes to its distinctive chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H10N4O5 |
| Molecular Weight | 350.28 g/mol |
| Functional Groups | Nitro, Furan, Benzimidazole |
The primary mechanism of action for this compound involves the inhibition of bacterial enzymes, disrupting essential metabolic pathways necessary for bacterial survival. Studies suggest that it targets enzymes involved in glucose and pyruvate degradation, which are critical for energy production in bacteria.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be measured using parameters such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8.0 | 16.0 |
| Escherichia coli | 4.0 | 8.0 |
| Pseudomonas aeruginosa | 16.0 | 32.0 |
| Candida albicans | 32.0 | 64.0 |
These results highlight its potential as an effective antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria as well as some fungal strains .
Case Studies
- In Vitro Evaluation : A study conducted on various derivatives including this compound demonstrated strong antibacterial activity with MIC values ranging from 4 to 32 µg/mL against multiple strains .
- Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics such as Ciprofloxacin, enhancing the overall antibacterial efficacy and reducing the required dosages of these standard treatments .
- Biofilm Inhibition : In addition to its antibacterial properties, this compound exhibited significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for combating persistent infections associated with biofilm-related resistance .
Safety Profile
The hemolytic activity of the compound was assessed, revealing low toxicity levels with % lysis ranging from 3.23 to 15.22%, indicating a favorable safety profile compared to standard toxic agents like Triton X-100 .
Q & A
Q. What are the optimal synthetic routes for 6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole, and how are intermediates characterized?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of nitro-substituted benzimidazole precursors with functionalized furan derivatives. For example, benzimidazole cores are often synthesized via cyclization of o-phenylenediamine derivatives with nitro-substituted aldehydes under acidic conditions. Key intermediates (e.g., furan-linked nitroaryl compounds) are typically prepared using Sonogashira coupling or nucleophilic aromatic substitution. Structural validation at each step employs FT-IR , ¹H/¹³C NMR , and elemental analysis to confirm purity and regioselectivity. Melting points and spectral data comparisons with literature values (e.g., ¹H NMR: δ 8.2–8.5 ppm for nitroaryl protons) are critical for verification .
Q. How is the electronic and structural configuration of this compound characterized experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving the 3D structure, particularly for verifying the orientation of nitro groups and furan-phenyl linkages. For example, dihedral angles between the benzimidazole core and the 4-nitrophenyl-furan moiety can be measured to assess planarity, which impacts π-π stacking in biological interactions. UV-Vis spectroscopy (e.g., λmax ~350–400 nm for nitroaromatic systems) and cyclic voltammetry (redox peaks for nitro reduction) provide insights into electronic properties. Computational validation via density functional theory (DFT) optimizes bond lengths and angles .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what contradictions arise between in silico and experimental data?
- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) evaluates binding affinities to target proteins (e.g., DNA topoisomerases or kinases). For instance, nitro groups may form hydrogen bonds with active-site residues (e.g., Lys/Arg side chains), while the furan-phenyl system engages in hydrophobic interactions. However, discrepancies arise when solvation effects or protein flexibility are underestimated. Molecular dynamics (MD) simulations (50–100 ns trajectories) resolve these by modeling dynamic interactions. For example, a study showed that nitro group orientation shifts in aqueous environments, reducing predicted binding affinity by 15–20% compared to static docking .
Q. What strategies resolve contradictions in pharmacological data (e.g., variable IC50 values across cancer cell lines)?
- Methodological Answer : Contradictions often stem from cell-line-specific expression of target proteins or metabolic stability variations . To address this:
- Perform proteomic profiling of responsive vs. non-responsive cell lines to identify target expression levels.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, bypassing cellular metabolism biases.
- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified nitro/furan groups. For example, replacing the 4-nitrophenyl group with a 4-cyanophenyl moiety increased potency in HeLa cells by 3-fold, suggesting electron-withdrawing groups enhance target engagement .
Q. How does the compound’s photostability impact its application in photodynamic therapy (PDT)?
- Methodological Answer : UV-Vis irradiation experiments (e.g., 365 nm for 24 hours) assess photodegradation pathways. Nitrobenzimidazoles often undergo photoinduced nitro-to-nitrito isomerization , reducing efficacy. To mitigate this, encapsulate the compound in nanoparticles (e.g., PLGA) or modify the furan ring with electron-donating groups (e.g., methoxy) to stabilize the excited state. Transient absorption spectroscopy tracks triplet-state lifetimes, which correlate with singlet oxygen generation efficiency in PDT .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
